molecular formula C8H14N4S B2905287 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea CAS No. 259753-98-5

1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea

Cat. No.: B2905287
CAS No.: 259753-98-5
M. Wt: 198.29
InChI Key: IKGBJMGGNGHTRK-UHFFFAOYSA-N
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Description

1-[3-(1H-Imidazol-1-yl)propyl]-3-methylthiourea is a thiourea derivative featuring a propyl-linked imidazole moiety and a methyl-substituted thiourea group. This compound has been studied extensively as a potent inhibitor of human glutaminyl cyclase (QC), an enzyme implicated in neurodegenerative diseases and inflammatory processes . Its structure-activity relationship (SAR) was optimized through ligand-based design, starting from imidazole derivatives, to achieve a 100-fold improvement in inhibitory efficacy compared to early analogs . The compound’s imidazole-propyl-thiourea scaffold allows for interactions with QC’s active site, mimicking substrate binding . Despite its discontinued commercial availability , it remains a reference molecule in QC inhibitor research.

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-9-8(13)11-3-2-5-12-6-4-10-7-12/h4,6-7H,2-3,5H2,1H3,(H2,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGBJMGGNGHTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259753-98-5
Record name 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Applications

One of the primary applications of 4-Chloro-7-nitro-2,1,3-benzothiadiazole is in the field of analytical chemistry. It serves as a derivatizing agent for amines and amino acids, enhancing their detection limits in high-performance liquid chromatography (HPLC) analyses. The compound’s ability to introduce chromophores makes it invaluable for improving the sensitivity of analytical methods.

Case Study: Derivatization of Amines

A study detailed the use of 4-Chloro-7-nitro-2,1,3-benzothiadiazole for the derivatization of primary and secondary amines. The results indicated significant improvements in detection limits when using this compound compared to traditional methods. The following table summarizes the findings:

Amines Detection Limit (µg/mL) Method Used
Benzylamine0.05HPLC with 4-Chloro-7-nitro-2,1,3-benzothiadiazole
Ethanolamine0.02HPLC with 4-Chloro-7-nitro-2,1,3-benzothiadiazole
Aniline0.01HPLC with 4-Chloro-7-nitro-2,1,3-benzothiadiazole

Research has shown that derivatives of 4-Chloro-7-nitro-2,1,3-benzothiadiazole exhibit biological activity that can be harnessed for therapeutic purposes. Some derivatives have been reported to possess antileukemic properties and can inhibit monoamine oxidase activity.

Case Study: Antileukemic Activity

A study investigated the cytotoxic effects of various benzothiadiazole derivatives on leukemia cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity at low concentrations:

Compound IC50 (µM) Cell Line Tested
4-Chloro-7-nitro-2,1,3-benzothiadiazole5.0K562 (Chronic Myelogenous Leukemia)
4-Amino derivative3.5HL60 (Acute Myeloid Leukemia)

Fluorescent Properties

The strong fluorescence exhibited by 4-Chloro-7-nitro-2,1,3-benzothiadiazole makes it suitable for use as a fluorescent probe in bioanalytical applications. Its ability to bind selectively to certain biomolecules enhances its utility in biological imaging and diagnostics.

Case Study: Fluorescent Probes

A study explored the use of this compound as a fluorescent probe for detecting specific proteins in cell cultures. The results showed high selectivity and sensitivity:

Protein Target Detection Limit (nM) Fluorescent Intensity
BSA10High
Lysozyme5Very High

Mechanism of Action

The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in the Thiourea Class

Thiourea derivatives with imidazole-propyl scaffolds exhibit diverse biological activities depending on substituents. Key examples include:

Compound Name Structure Key Features Activity (QC Inhibition) Reference
1-[3-(1H-Imidazol-1-yl)propyl]-3-(3,4-dimethoxyphenyl)thiourea Propyl-imidazole + dimethoxyphenyl-thiourea Enhanced electron-donating groups (methoxy) improve binding affinity. IC₅₀: ~50 nM (100x more potent than early analogs)
N-(2,4-Difluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea Propyl-imidazole + difluorophenyl-thiourea Fluorine substituents enhance metabolic stability and lipophilicity. Anticonvulsant activity; QC inhibition not reported
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Propyl-imidazole + pyrrolone-carboxylate Pyrrolone ring introduces rigidity; potential for dual-target inhibition. Anticancer activity (in silico predictions)

Key Observations :

  • Substituent Effects : Electron-rich groups (e.g., methoxy in the dimethoxyphenyl analog) significantly enhance QC inhibitory activity by stabilizing hydrogen bonds with the enzyme’s active site .
  • Biological Diversification : Fluorinated derivatives (e.g., difluorophenyl-thiourea) shift activity toward anticonvulsant applications, highlighting scaffold versatility .
  • Structural Complexity : Incorporation of heterocycles like pyrrolone (as in ) may improve solubility but complicates synthesis.
Imidazole-Propyl-Thioamides

A related class, imidazole-propyl-thioamides, was developed to address thiourea’s metabolic instability. These compounds retain QC inhibitory potency while exhibiting improved pharmacokinetic profiles:

Compound Name Structure Key Features Activity (QC Inhibition) Reference
Imidazol-1-yl-propyl-thioamide Propyl-imidazole + thioamide Thioamide replaces thiourea, reducing susceptibility to hydrolysis. IC₅₀: ~30 nM (comparable to thiourea derivatives)

Advantages :

  • Thioamides avoid the metabolic liabilities of thioureas, which are prone to oxidation and degradation .
  • Maintain similar binding modes to QC substrates via flexible alignment with the enzyme’s active site .
Non-Thiourea Imidazole Derivatives

Other imidazole-propyl compounds diverge in application:

Compound Name Structure Key Features Application Reference
3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonanes Bicyclic amine + propyl-imidazole β-cyclodextrin complexes enhance solubility. Seed growth stimulation in agriculture
Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- Phenol-imine + propyl-imidazole Regulated under TSCA §12(b) due to environmental concerns. Industrial use; toxicity unknown

Functional Contrasts :

  • Agricultural Use : Bicyclic imidazole derivatives act as eco-friendly seed growth regulators, leveraging imidazole’s hydrogen-bonding capacity .
  • Regulatory Status: Phenol-imidazole hybrids face export restrictions, underscoring the importance of substituent choice in safety profiles .

Biological Activity

1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound belongs to the thiourea class and contains an imidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Chemical Structure C8H12N4S\text{Chemical Structure }\text{C}_8\text{H}_{12}\text{N}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring facilitates binding to metal ions and enzymes, while the thiourea group can form hydrogen bonds, enhancing its affinity for biological molecules .

Antimicrobial Activity

Research indicates that compounds containing thiourea and imidazole functionalities exhibit notable antimicrobial properties. In studies where this compound was tested against various bacterial strains, it demonstrated significant inhibition zones compared to standard antibiotics. For instance:

Bacterial StrainZone of Inhibition (mm)
E. coli20
S. aureus22
B. subtilis21

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. For example, in MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 2.96 µM, indicating potent cytotoxic effects . The mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase, leading to increased lactate dehydrogenase (LDH) levels, which is a marker of cell damage .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies demonstrated that it effectively inhibited pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations significantly lower than conventional anti-inflammatory drugs like dexamethasone .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections.

Case Study 2: Cancer Cell Line Testing
Another study focused on various cancer cell lines including MCF-7 and A549 (lung cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing a marked increase in early apoptotic cells after treatment.

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